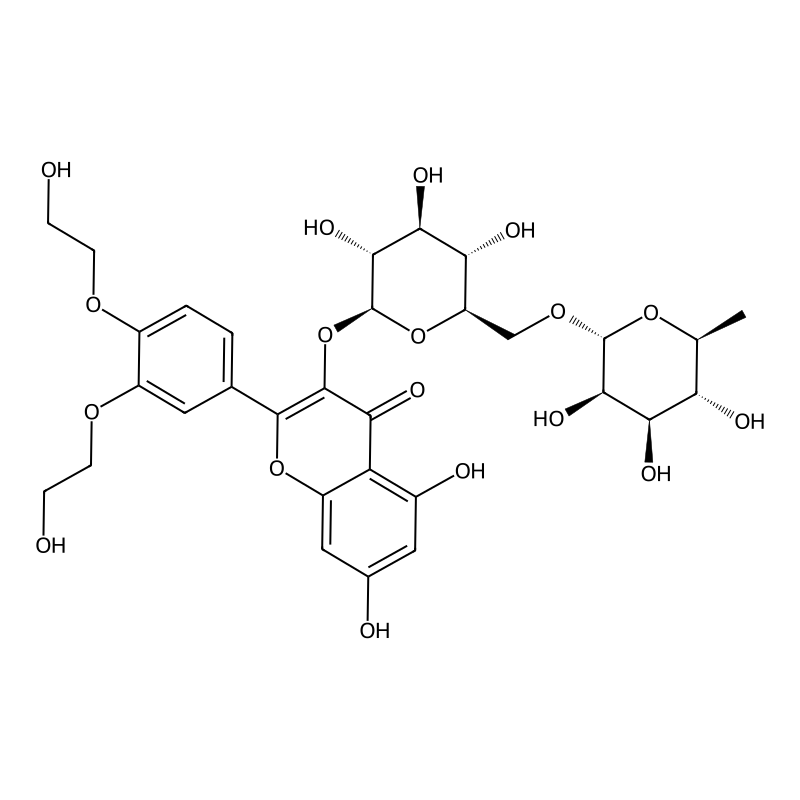

3',4'-Bis(hydroxyethyl)rutoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Pharmacological Activities:

',4'-DiHER is a semi-synthetic derivative of rutin, a naturally occurring flavonoid found in various fruits and vegetables. Research suggests 3',4'-DiHER possesses various pharmacological activities, including:

- Antioxidant properties: Studies indicate 3',4'-DiHER exhibits free radical scavenging activity, potentially protecting cells from oxidative stress.

- Anti-inflammatory properties: Research suggests 3',4'-DiHER may reduce inflammation by inhibiting the production of inflammatory mediators [].

- Anti-diabetic properties: Studies suggest 3',4'-DiHER may improve glucose metabolism and insulin sensitivity, potentially benefiting individuals with diabetes [].

Absorption and Metabolism:

Understanding the absorption and metabolism of 3',4'-DiHER is crucial for evaluating its potential therapeutic effects. Studies show that following oral administration in mice, 3',4'-DiHER is primarily excreted in feces and urine, with some evidence of biliary excretion []. Additionally, the research suggests that 3',4'-DiHER undergoes metabolism in the body, with hydroxyethyl quercetin identified as a major metabolite [].

Safety and Toxicity:

While limited, available research suggests that 3',4'-DiHER exhibits low acute toxicity in mice []. However, further research is needed to comprehensively assess its long-term safety and potential side effects in humans.

3',4'-Bis(hydroxyethyl)rutoside is a flavonoid compound derived from the glycoside of quercetin, known for its potential therapeutic properties. Its molecular formula is with a molecular weight of 634.63 g/mol. This compound features two hydroxyethyl groups attached to the rutoside structure, enhancing its solubility and bioavailability compared to other flavonoids. It is often studied for its antioxidant and anti-inflammatory effects, making it a subject of interest in various biomedical applications .

Currently, there is no published research on the specific mechanism of action of 3',4'-Di-O-(beta-hydroxyethyl)rutoside. However, considering its structural relation to rutin, it might exhibit similar biological activities, including antioxidant, anti-inflammatory, and vasoprotective effects []. Further research is needed to elucidate its specific mechanisms.

Safety data for 3',4'-Di-O-(beta-hydroxyethyl)rutoside is not available. However, rutin, its parent compound, is generally considered safe for consumption in moderate amounts []. More studies are needed to determine the safety profile of this specific derivative.

Limitations and Future Research

Information regarding 3',4'-Di-O-(beta-hydroxyethyl)rutoside is limited due to a lack of dedicated research. Future studies should explore:

- Synthesis and isolation: Develop efficient methods for synthesizing and purifying the compound.

- Biological activity: Investigate its potential health benefits and identify its specific mechanisms of action.

- Safety evaluation: Assess its toxicity and potential side effects.

The chemical behavior of 3',4'-Bis(hydroxyethyl)rutoside involves various biochemical transformations, primarily focusing on its metabolism and interactions within biological systems. Upon administration, it undergoes enzymatic hydrolysis, leading to the release of quercetin and hydroxyethyl moieties. These reactions can influence its pharmacokinetics and therapeutic efficacy. Studies indicate that this compound can be metabolized into various metabolites, which may exhibit different biological activities compared to the parent compound .

3',4'-Bis(hydroxyethyl)rutoside exhibits significant biological activities, including:

- Antioxidant Properties: It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage.

- Anti-inflammatory Effects: The compound modulates inflammatory pathways, potentially alleviating conditions associated with chronic inflammation.

- Vascular Protection: It has been shown to improve endothelial function and reduce vascular permeability, suggesting benefits in cardiovascular health .

These activities make it a candidate for further research in treating conditions such as diabetes, cardiovascular diseases, and neurodegenerative disorders.

The synthesis of 3',4'-Bis(hydroxyethyl)rutoside can be achieved through several methods:

- Chemical Synthesis: This involves the alkylation of rutoside with hydroxyethyl halides under basic conditions.

- Enzymatic Synthesis: Utilizing specific enzymes to catalyze the addition of hydroxyethyl groups to rutoside can provide a more environmentally friendly approach.

- Extraction from Natural Sources: It can also be isolated from plants that naturally contain flavonoid glycosides, although this method may yield lower quantities .

Each method has its advantages and challenges regarding yield, purity, and environmental impact.

3',4'-Bis(hydroxyethyl)rutoside has several notable applications:

- Pharmaceuticals: Used as an ingredient in formulations aimed at improving vascular health and reducing inflammation.

- Nutraceuticals: Incorporated into dietary supplements for its antioxidant properties.

- Cosmetics: Its skin-protective qualities make it suitable for inclusion in skincare products targeting oxidative stress and aging .

Several compounds share structural similarities with 3',4'-Bis(hydroxyethyl)rutoside. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Rutoside | C21H20O11 | Basic structure without hydroxyethyl groups |

| Quercetin | C15H10O7 | Main aglycone; potent antioxidant |

| 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside | C33H42O19 | More hydroxyethyl groups; enhanced solubility |

Uniqueness of 3',4'-Bis(hydroxyethyl)rutoside

3',4'-Bis(hydroxyethyl)rutoside stands out due to its dual hydroxyethyl substitutions that enhance both solubility and bioactivity compared to its counterparts. This modification improves its pharmacokinetic properties and allows for more effective delivery in therapeutic applications.

The solubility characteristics of 3',4'-Bis(hydroxyethyl)rutoside represent a significant advancement over its parent compound rutin, primarily due to structural modifications introduced through hydroxyethylation. The compound exhibits markedly enhanced aqueous solubility compared to unmodified flavonoid structures, a property that fundamentally alters its physicochemical behavior and potential applications [1].

Aqueous Solubility Enhancement

Experimental data demonstrates that hydroxyethylation substantially improves water solubility through increased molecular polarity. Studies on analogous hydroxyethylated flavonoids reveal dramatic solubility improvements, with hydroxyethyl chrysin showing approximately 50-fold enhanced water solubility (55±0.78 μg/mL) compared to the parent chrysin compound (0.18±0.05 μg/mL) [1]. This enhancement occurs through the introduction of additional hydroxyl groups that facilitate stronger hydrogen bonding interactions with water molecules [1].

The solubility enhancement mechanism operates through multiple pathways. The hydroxyethyl substituents at the 3' and 4' positions increase the overall polarity of the molecule, enabling more favorable thermodynamic interactions with polar solvents [1]. Additionally, these modifications reduce the planarity of the aromatic system, potentially decreasing intermolecular π-π stacking interactions that typically limit flavonoid solubility in aqueous media .

Organic Solvent Compatibility

In organic solvent systems, 3',4'-Bis(hydroxyethyl)rutoside demonstrates selective solubility patterns. The compound shows slight solubility in dimethyl sulfoxide when subjected to sonication, indicating moderate compatibility with aprotic polar solvents [3]. Methanol solubility is similarly limited, requiring specialized preparation techniques for complete dissolution [3].

The restricted solubility in organic solvents reflects the compound's enhanced hydrophilic character resulting from hydroxyethylation. Unlike highly lipophilic flavonoid aglycones, the presence of multiple hydroxyl groups creates an amphiphilic molecule with predominant hydrophilic characteristics [1]. This property significantly impacts formulation strategies and delivery system design for pharmaceutical applications.

Structure-Solubility Relationships

The relationship between structural modifications and solubility behavior follows predictable patterns based on intermolecular interaction theory. The 3',4'-dihydroxyethyl substitution pattern creates multiple sites for hydrogen bond formation, fundamentally altering the compound's interaction profile with different solvent systems [1]. Computational predictions suggest a pKa value of 12.72±0.70, indicating predominantly neutral species under physiological pH conditions [3].

Comparative analysis with related hydroxyethylrutosides reveals that the degree and position of hydroxyethylation directly correlate with solubility enhancement. Troxerutin, a commercial mixture of hydroxyethylrutosides, demonstrates significantly improved bioavailability compared to rutin, primarily attributed to enhanced aqueous solubility [4] [5].

Thermal Stability and Degradation Kinetics

The thermal stability profile of 3',4'-Bis(hydroxyethyl)rutoside provides critical insights into its processing limitations, storage requirements, and potential degradation pathways. Comprehensive thermal analysis reveals distinct temperature-dependent stability regions that determine optimal handling conditions for this compound.

Temperature-Dependent Stability Regions

Thermal gravimetric analysis and differential scanning calorimetry studies indicate that 3',4'-Bis(hydroxyethyl)rutoside maintains structural integrity up to approximately 127°C, where decomposition onset occurs [3]. This decomposition temperature represents a critical threshold above which significant molecular degradation processes initiate.

The compound demonstrates excellent stability under ambient storage conditions, with no detectable degradation observed at room temperature over extended periods [3]. However, hygroscopic properties necessitate controlled storage environments to prevent moisture-induced degradation [6] [3]. Recommended storage conditions specify temperatures of -20°C under inert atmosphere to maximize long-term stability [3].

Degradation Pathway Analysis

Forced degradation studies on related hydroxyethylrutoside compounds reveal specific degradation mechanisms relevant to 3',4'-Bis(hydroxyethyl)rutoside. Acidic conditions promote hydrolytic degradation of the glycosidic bonds, leading to formation of aglycone derivatives [4]. Three primary degradation products have been identified in troxerutin stability studies: 3',4',7-Tri-O-(β-hydroxyethyl)quercetin, 3',4',5,7-Tetra-O-(β-hydroxyethyl)quercetin, and 3',4'-Di-O-(β-hydroxyethyl)quercetin [4].

The degradation kinetics follow first-order processes under most conditions, with rate constants varying significantly based on environmental factors including pH, temperature, and ionic strength [4]. Stress testing reveals that the compound exhibits enhanced stability compared to unmodified rutin, attributed to the stabilizing effects of hydroxyethyl substitution on the flavonoid core structure [4].

Kinetic Parameters and Mechanistic Insights

Thermal degradation kinetics demonstrate Arrhenius-type temperature dependence, with activation energies consistent with bond dissociation processes in the carbohydrate moiety [4]. The primary degradation pathway involves stepwise loss of sugar units, followed by oxidative degradation of the flavonoid aglycone [4].

Environmental factors significantly influence degradation rates. Light exposure accelerates photodegradation processes, while metal ions catalyze oxidative degradation pathways [4]. These findings emphasize the importance of controlled storage conditions and appropriate formulation strategies to maximize compound stability.

Crystallographic Behavior and Polymorphism

The crystallographic properties of 3',4'-Bis(hydroxyethyl)rutoside reflect its complex molecular architecture and potential for multiple solid-state forms. Understanding these characteristics provides essential information for pharmaceutical development, formulation design, and quality control applications.

Molecular Packing and Crystal Structure

While specific crystallographic data for 3',4'-Bis(hydroxyethyl)rutoside remains limited in the current literature, structural analysis of related hydroxyethylated flavonoids provides valuable insights into expected crystalline behavior. The molecular geometry, characterized by the rutin backbone with hydroxyethyl substituents at the 3' and 4' positions, creates a complex three-dimensional structure with multiple potential hydrogen bonding sites .

The presence of the rutinoside disaccharide unit (glucose-rhamnose) contributes significant bulk to the molecule, potentially inhibiting close packing arrangements typical of smaller flavonoid molecules . This structural complexity likely results in reduced crystallinity compared to simpler flavonoid compounds, consistent with the enhanced solubility characteristics observed experimentally [1].

Intermolecular Interactions and Packing Arrangements

The extensive hydrogen bonding network possible with 3',4'-Bis(hydroxyethyl)rutoside creates multiple potential crystal packing arrangements. Studies on related compounds demonstrate that hydroxyethyl groups participate in both intramolecular and intermolecular hydrogen bonding, influencing crystal lattice stability and polymorphic behavior [7] [8].

The compound's hygroscopic nature suggests strong affinity for water molecules, which may incorporate into crystal structures as hydrates [6] [3]. This property significantly impacts solid-state stability and requires careful control of humidity conditions during processing and storage.

Polymorphic Considerations and Solid-State Diversity

The structural complexity of 3',4'-Bis(hydroxyethyl)rutoside creates potential for multiple crystalline forms, though specific polymorphic studies have not been reported in the available literature. The presence of flexible hydroxyethyl chains and multiple hydroxyl groups provides conformational flexibility that often leads to polymorphic behavior in pharmaceutical compounds [9].

Crystallization conditions, including solvent choice, temperature, and cooling rate, likely influence the formation of different solid-state forms [9]. The compound's limited solubility in organic solvents may restrict the range of crystallization conditions available, potentially limiting polymorphic diversity compared to more soluble compounds [3].

Related studies on similar glycosylated flavonoids indicate that crystal forms may exhibit different stability profiles, dissolution rates, and bioavailability characteristics [9]. Therefore, understanding and controlling the solid-state form represents a critical consideration for pharmaceutical applications of 3',4'-Bis(hydroxyethyl)rutoside.